p-Coumaroylputrescine

Catalog No.
S623809
CAS No.
34136-53-3
M.F
C13H18N2O2
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Coumaroylputrescine

CAS Number

34136-53-3

Product Name

p-Coumaroylputrescine

IUPAC Name

(E)-N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C13H18N2O2/c14-9-1-2-10-15-13(17)8-5-11-3-6-12(16)7-4-11/h3-8,16H,1-2,9-10,14H2,(H,15,17)/b8-5+

InChI Key

CJHDBEPXEKGBDW-VMPITWQZSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)NCCCCN)O

Synonyms

p-Coumarylputrescine; N-(4-Aminobutyl)-p-hydroxy-cinnamamide;N-(4-Aminobutyl)-3-(4-hydroxyphenyl)-2-propenamide

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCCCN)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCCCN)O

Description

The exact mass of the compound p-Coumaroylputrescine is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of hydroxycinnamic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Metabolomic Studies:

p-Coumaroylputrescine is classified as a metabolite, meaning it's a product of cellular processes. Researchers are interested in p-CP's presence in various organisms to understand its role in their metabolic pathways. Identifying and quantifying p-CP can provide insights into the overall health and functioning of an organism. For instance, a study published in the Journal of Agricultural and Food Chemistry investigated the presence of p-CP and other metabolites in rice to understand their influence on stress tolerance [].

Plant Physiology:

Some research suggests p-Coumaroylputrescine might play a role in plant physiology. Studies have explored its potential involvement in plant defense mechanisms against pathogens. A research article published in Phytochemistry investigated the production of p-CP and other polyamines in rice in response to fungal infection []. Understanding the role of p-CP in plant defense responses could lead to the development of new strategies for crop protection.

p-Coumaroylputrescine is a hydroxycinnamic acid amide formed from the conjugation of p-coumaric acid and putrescine. It is characterized by the chemical formula C13_{13}H18_{18}N2_2O2_2 and is classified as a secondary metabolite primarily found in various plant species, including Nicotiana tabacum and Colocasia esculenta . This compound plays a significant role in plant defense mechanisms and is associated with the phenylpropanoid pathway, which is crucial for synthesizing various phenolic compounds.

The synthesis of p-coumaroylputrescine occurs through an acylation reaction where p-coumaroyl-CoA reacts with putrescine, catalyzed by specific acyltransferases. This reaction exemplifies the coupling of polyamines with hydroxycinnamic acids, a process that is pivotal in plant metabolism . The compound can also undergo hydrolysis under certain conditions to release p-coumaric acid and putrescine.

p-Coumaroylputrescine exhibits various biological activities, including potential antioxidant properties and roles in plant stress responses. Studies have indicated that it may contribute to the inhibition of acetylcholinesterase, suggesting possible applications in neuroprotective strategies . Additionally, its presence in plants is linked to enhanced resistance against pathogens and herbivores, indicating its importance in plant defense .

The synthesis of p-coumaroylputrescine can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing recombinant enzymes from plants such as Hordeum vulgare, which can facilitate the acylation of putrescine using p-coumaroyl-CoA as a substrate .
  • Chemical Synthesis: This involves standard organic synthesis techniques where p-coumaric acid is reacted with putrescine under controlled conditions to form p-coumaroylputrescine.
  • Plant Cell Cultures: The compound can be produced via plant tissue cultures, where specific growth conditions promote the biosynthesis of hydroxycinnamic acid amides .

p-Coumaroylputrescine has several applications:

  • Agricultural: Its role in plant defense mechanisms makes it a candidate for developing natural pesticides or growth enhancers.
  • Pharmaceutical: Due to its biological activities, particularly its potential neuroprotective effects, it may serve as a lead compound for drug development targeting neurodegenerative diseases .
  • Nutraceuticals: As an antioxidant, it could be explored for inclusion in dietary supplements aimed at improving health outcomes related to oxidative stress.

Research has shown that p-coumaroylputrescine interacts with various biological targets. For instance, it has demonstrated binding affinities with enzymes such as acetylcholinesterase, which suggests potential therapeutic applications in treating cognitive disorders . Molecular docking studies indicate that its structural conformation allows it to fit well into enzyme active sites, enhancing its efficacy as an inhibitor .

p-Coumaroylputrescine belongs to a class of compounds known as hydroxycinnamic acid amides. Similar compounds include:

  • Caffeoylputrescine
  • Feruloylputrescine
  • Di-p-coumaroylputrescine
  • Tri-p-coumaroylspermidine

Unique Features of p-Coumaroylputrescine

CompoundStructureBiological ActivityUnique Features
p-CoumaroylputrescineC13_{13}H18_{18}N2_2O2_2Antioxidant, AChE inhibitorDerived from putrescine and p-coumaric acid
CaffeoylputrescineC14_{14}H18_{18}N2_2O3_3AntioxidantContains caffeic acid instead of p-coumaric acid
FeruloylputrescineC14_{14}H18_{18}N2_2O3_3AntioxidantContains ferulic acid
Di-p-coumaroylputrescineC15_{15}H20_{20}N2_2O4_4Potential AChE inhibitorContains two p-coumaric acid moieties
Tri-p-coumaroylspermidineC21_{21}H30_{30}N3_3O5_5Potential AChE inhibitorContains three p-coumaric acid moieties

XLogP3

1

UNII

QPB80HY2O3

Other CAS

188257-45-6

Wikipedia

P-coumaroylputrescine

Dates

Modify: 2024-02-18

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